Product packaging for 3-Chloro-4-fluorocinnamic acid(Cat. No.:CAS No. 155814-22-5; 58537-11-4)

3-Chloro-4-fluorocinnamic acid

Cat. No.: B2496286
CAS No.: 155814-22-5; 58537-11-4
M. Wt: 200.59
InChI Key: OYFKFZBXVYKVCD-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Cinnamic Acids within Contemporary Chemical and Biological Research

The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into the cinnamic acid framework is a key area of contemporary research. Halogenation can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the introduction of fluorine, the most electronegative element, can enhance metabolic stability, binding affinity to target proteins, and membrane permeability. Chlorine, with its larger size and differing electronic effects, also imparts unique characteristics to the parent molecule.

The resulting halogenated cinnamic acids and their subsequent derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comnih.gov This has positioned them as valuable leads in drug discovery programs. mdpi.com Furthermore, these halogenated building blocks are instrumental in the synthesis of complex organic molecules, serving as versatile intermediates in various chemical reactions. researchgate.net

Significance of 3-Chloro-4-fluorocinnamic Acid in Advanced Chemical and Biomedical Research

This compound is a synthetic derivative of cinnamic acid that has garnered attention as a valuable building block in the synthesis of more complex and biologically active molecules. nih.gov Its specific substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, provides a unique combination of electronic and steric properties that can be exploited in molecular design.

While research dedicated exclusively to the biological activities of this compound itself is not extensively documented in publicly available literature, its primary significance lies in its role as a key intermediate. For instance, this compound is a precursor in the synthesis of 3-chloro-4-fluorobenzoyl chloride, which in turn is an important starting material for the production of pharmaceuticals and agrochemicals. nih.gov

A notable application of this scaffold is in the development of kinase inhibitors for potential cancer therapy. The 3-chloro-4-fluorophenyl moiety, derived from this compound, is a common feature in a number of patented compounds designed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

The strategic placement of the chloro and fluoro substituents can influence the binding interactions of the final drug molecule with its target protein, potentially enhancing potency and selectivity. This underscores the importance of this compound as a foundational element in the design and synthesis of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H6ClFO2PubChem nih.gov
Molecular Weight200.59 g/molPubChem nih.gov
IUPAC Name(2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acidPubChem nih.gov
XLogP32.6PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count2PubChem nih.gov

Overview of Research Trajectories for Cinnamic Acid Derivatives with Halogen Substituents

The research trajectory for halogenated cinnamic acid derivatives continues to expand, driven by the pursuit of novel therapeutic agents and functional materials. A significant area of focus remains the exploration of their antimicrobial and anticancer properties. nih.govmdpi.com Scientists are actively synthesizing and evaluating new derivatives with varied halogen substitution patterns and additional functional groups to optimize their biological activity and selectivity. mdpi.com

Another prominent research direction involves the use of these compounds as building blocks in the synthesis of complex heterocyclic compounds and other pharmacologically relevant scaffolds. The unique reactivity imparted by the halogen substituents makes them valuable precursors in a variety of cross-coupling reactions and other synthetic transformations.

Furthermore, there is growing interest in understanding the structure-activity relationships (SAR) of halogenated cinnamic acid derivatives. By systematically modifying the position and nature of the halogen substituents, researchers aim to elucidate the key molecular features responsible for their biological effects, thereby enabling more rational drug design. This includes computational studies and molecular modeling to predict the interactions of these compounds with their biological targets. The overarching goal is to develop new molecules with improved therapeutic profiles for a range of diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClFO2 B2496286 3-Chloro-4-fluorocinnamic acid CAS No. 155814-22-5; 58537-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFKFZBXVYKVCD-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for 3 Chloro 4 Fluorocinnamic Acid

Established Synthetic Pathways for 3-Chloro-4-fluorocinnamic Acid

The construction of the this compound molecule can be achieved through several synthetic routes, each with its own set of advantages and challenges. These pathways often involve multi-step sequences or well-known named reactions adapted for this specific substitution pattern.

Multi-Step Synthetic Approaches

Multi-step syntheses provide a reliable, albeit sometimes lengthy, route to this compound, often starting from readily available precursors. One common strategy begins with the chlorination of 4-fluorobenzaldehyde (B137897). This can be followed by a series of reactions to introduce the acrylic acid moiety. For instance, 4-fluorobenzaldehyde can be converted to 3-chloro-4-fluorobenzaldehyde (B1582058), a key intermediate. nih.govjocpr.com This aldehyde can then undergo condensation reactions to yield the final cinnamic acid derivative.

Another multi-step approach could potentially start from 3,4-dichloronitrobenzene. A nucleophilic aromatic substitution reaction can be employed to replace one of the chlorine atoms with a fluorine atom, followed by reduction of the nitro group to an amine, yielding 3-chloro-4-fluoroaniline (B193440). organic-chemistry.org This aniline (B41778) can then be converted to the target cinnamic acid through reactions such as the Meerwein arylation.

Reductive Synthesis Approaches Utilizing Precursors (e.g., 3-chloro-4-fluoronitrobenzene)

A key precursor for one of the synthetic routes to this compound is 3-chloro-4-fluoronitrobenzene (B104753). This intermediate can be synthesized and subsequently reduced to form 3-chloro-4-fluoroaniline. nih.gov The reduction of the nitro group is a critical step and can be achieved using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation. nih.gov A patent describes a method for preparing 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene via a hydrogenation reaction using a Pt/C catalyst, achieving high purity and yield. nih.gov Once 3-chloro-4-fluoroaniline is obtained, it can serve as a versatile intermediate for the introduction of the acrylic acid side chain.

Coupling Reactions in Cinnamic Acid Analogue Synthesis (e.g., Mizoroki-Heck, Wittig Reactions)

The Wittig reaction offers another robust method for forming the carbon-carbon double bond in cinnamic acid analogues. This reaction involves the reaction of an aldehyde, in this case, 3-chloro-4-fluorobenzaldehyde, with a phosphorus ylide, such as (carboxymethyl)triphenylphosphonium bromide. The ylide is typically generated in situ by treating the corresponding phosphonium (B103445) salt with a strong base. The reaction of the ylide with the aldehyde would lead to the formation of the desired α,β-unsaturated acid. The stereoselectivity of the Wittig reaction can often be controlled by the choice of reagents and reaction conditions.

Condensation Reactions for Related Analogues

Condensation reactions are a cornerstone in the synthesis of cinnamic acids. The Perkin reaction, for example, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the corresponding carboxylate salt. nih.gov For the synthesis of this compound, this would involve reacting 3-chloro-4-fluorobenzaldehyde with acetic anhydride and sodium acetate (B1210297).

The Knoevenagel condensation is another widely used method, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. beilstein-journals.org In a likely synthetic route to this compound, 3-chloro-4-fluorobenzaldehyde would be condensed with malonic acid in the presence of a basic catalyst like pyridine (B92270) or piperidine. This reaction typically proceeds with subsequent decarboxylation to yield the cinnamic acid. Greener alternatives to traditional solvents and catalysts for the Knoevenagel condensation have also been explored. beilstein-journals.org

Reaction NameReactantsCatalyst/ReagentProduct
Perkin Reaction Aromatic aldehyde, Acid anhydrideAlkali salt of the acidα,β-unsaturated aromatic acid
Knoevenagel Condensation Aromatic aldehyde, Malonic acidBase (e.g., pyridine, piperidine)α,β-unsaturated aromatic acid
Mizoroki-Heck Reaction Aryl halide, AlkenePalladium catalyst, BaseSubstituted alkene
Wittig Reaction Aldehyde, Phosphorus ylideBaseAlkene

Targeted Derivatization of this compound

The carboxylic acid and the phenyl ring of this compound are functional handles that allow for a variety of chemical modifications, leading to a diverse range of derivatives with potentially tailored properties.

Synthesis of Ester Derivatives and their Chemical Modifications

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through various esterification methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the acid can be converted to a more reactive acyl chloride, which then reacts with an alcohol to form the ester. beilstein-journals.org

Once synthesized, these ester derivatives can undergo further chemical modifications. For instance, the ester group can be converted to an amide by reacting the ester with an amine. This amidation can sometimes be catalyzed by Lewis acids, such as iron(III) chloride, under solvent-free conditions. researchgate.net A broad range of amides can be prepared from the corresponding esters by reacting them with various primary and secondary amines. researchgate.net

Furthermore, the double bond in the acrylic acid chain of the ester derivatives can be a site for various addition reactions. For example, hydrogenation of the double bond would lead to the corresponding saturated propanoic acid derivative. The aromatic ring can also be subject to further substitution reactions, although the existing substituents will direct the position of any new incoming groups.

Derivative TypeSynthetic MethodKey Reagents
Ester Fischer EsterificationAlcohol, Acid catalyst
Ester Acyl Chloride RouteThionyl chloride, Alcohol
Amide Amidation of EsterAmine, Lewis acid (optional)

Formation of Amide Derivatives

The derivatization of the carboxylic acid moiety of this compound into amides represents a pivotal strategy in medicinal chemistry to explore structure-activity relationships and modulate physicochemical properties. The transformation of the carboxyl group into an amide can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. A variety of synthetic methodologies can be employed for the formation of amide derivatives, generally involving the activation of the carboxylic acid followed by reaction with a suitable amine.

One common approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride. For instance, treatment of a carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively generates the corresponding acid chloride. This highly electrophilic intermediate readily reacts with primary or secondary amines to furnish the desired amide with the liberation of hydrogen chloride, which is typically scavenged by a non-nucleophilic base like triethylamine (B128534) or pyridine.

Alternatively, coupling reagents are widely used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the isolation of the reactive acid chloride. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), are effective. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.

A study on the synthesis of N¹-(3-chloro-4-fluorophenyl)-N⁴-substituted semicarbazone derivatives provides a relevant synthetic pathway. researchgate.net While not directly starting from this compound, the methodology to form the semicarbazide (B1199961) intermediate from 3-chloro-4-fluoroaniline is instructive for forming N-aryl amides. The general procedure for the synthesis of N¹-(3-chloro-4-fluorophenyl)-N⁴-substituted semicarbazones involves the reaction of 3-chloro-4-fluorophenyl semicarbazide with various substituted aldehydes or ketones. researchgate.net The initial semicarbazide itself can be prepared from 3-chloro-4-fluoroaniline.

Another relevant example is the synthesis of N-[3-chloro-4-(4′-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide). nih.gov In this synthesis, the amide bond is formed by reacting 3-chloro-4-(4′-chlorophenoxy)aminobenzene with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) (PCl₃) in xylene. nih.gov This method, which generates the acid chloride in situ, could be adapted for the amidation of this compound.

Furthermore, the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides demonstrates the formation of amides from a heterocyclic carboxylic acid. nih.gov The process involves the hydrolysis of a nitrile to the carboxylic acid, followed by conversion to the acid chloride with thionyl chloride, and subsequent reaction with a substituted benzylamine (B48309) to yield the final amide product. nih.gov This highlights a classic and reliable method for amide synthesis that is broadly applicable.

The synthesis of N-substituted-3-chloro-2-azetidinones, which are cyclic amides (β-lactams), also offers insights into amide bond formation. mdpi.com These are typically synthesized via a [2+2] cycloaddition reaction between an imine and a ketene, the latter often generated in situ from an acid chloride and a base. This demonstrates an alternative strategy for constructing the amide functionality within a cyclic framework.

A selection of potential amide derivatives of this compound that could be synthesized using these methodologies is presented in the table below.

Derivative NameAmine ReactantPotential Synthetic Method
N-Phenyl-3-chloro-4-fluorocinnamideAnilineAcid chloride method or EDC/HOBt coupling
N-Benzyl-3-chloro-4-fluorocinnamideBenzylamineAcid chloride method or EDC/HOBt coupling
N-(4-Methoxyphenyl)-3-chloro-4-fluorocinnamidep-AnisidineAcid chloride method or EDC/HOBt coupling
1-(3-Chloro-4-fluorocinnamoyl)piperidinePiperidineAcid chloride method or EDC/HOBt coupling

Exploration of Heteroatom-Substituted Analogues

The replacement of the phenyl ring in this compound with a heteroaromatic ring system is a common strategy in medicinal chemistry to alter the electronic properties, solubility, and metabolic profile of a lead compound. Heteroaromatic rings, such as pyridine, pyrimidine (B1678525), and pyrazine (B50134), can introduce hydrogen bond donors and acceptors, which may lead to improved interactions with biological targets.

The synthesis of such analogues typically involves the preparation of a heteroaromatic aldehyde or a related precursor, which can then be subjected to reactions to introduce the acrylic acid side chain. For example, a Knoevenagel condensation between a heteroaromatic aldehyde and malonic acid, followed by decarboxylation, is a well-established method for the synthesis of heteroaryl acrylic acids. A patent for the preparation of fluorocinnamic acid describes a similar process using p-fluorobenzaldehyde and malonic acid with an ionic liquid and ammonium (B1175870) acetate as a catalyst. google.com This method could potentially be adapted for heteroaromatic aldehydes.

Pyridine Analogues:

The synthesis of pyridine-based analogues of this compound can be envisioned starting from a suitably substituted chlorofluoropyridine aldehyde. The direct synthesis of pyridine derivatives can be achieved through various methods. slideshare.netorganic-chemistry.org For example, a one-step conversion of N-vinyl amides to substituted pyridines has been reported, involving amide activation with trifluoromethanesulfonic anhydride followed by π-nucleophile addition and annulation. acs.org The synthesis of 2-pyridone-3-carboxylic acids has also been described, which could serve as precursors to pyridine acrylic acids after further functional group manipulation. nih.gov

Pyrimidine Analogues:

Pyrimidine-containing acrylic acids are also of interest. The synthesis of pyrimidine derivatives can be accomplished through several routes. organic-chemistry.orgnih.govresearchgate.net A common method is the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For instance, the synthesis of pyrimidine acrylamides has been reported through an N-acylation reaction between a substituted aminopyrimidine and various carboxylic acids. nih.gov The synthesis of 2-substituted pyrimidine-5-carboxylic esters from an amidinium salt and a propenol derivative has also been described. organic-chemistry.org

Pyrazine Analogues:

The synthesis of N-substituted N-benzyl-3-chloropyrazine-2-carboxamides has been detailed, starting from 3-chloropyrazine-2-carbonitrile. nih.gov The carbonitrile is first hydrolyzed to the carboxylic acid, which can then be a precursor for the synthesis of a pyrazine acrylic acid analogue through various olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction.

A summary of potential heteroaromatic core structures that could replace the 3-chloro-4-fluorophenyl group is provided in the table below.

Heteroaromatic CorePotential PrecursorSynthetic Strategy for Acrylic Acid Side Chain
PyridineSubstituted Pyridine-carboxaldehydeKnoevenagel condensation
PyrimidineSubstituted Pyrimidine-carboxaldehydeKnoevenagel condensation
PyrazineSubstituted Pyrazine-carboxaldehydeWittig or Horner-Wadsworth-Emmons reaction
ThiopheneSubstituted Thiophene-carboxaldehydeKnoevenagel condensation

Generation of Isosteric Analogues

Isosteric replacement is a powerful tool in drug design to improve the pharmacological and pharmacokinetic properties of a lead compound. In the context of this compound, the carboxylic acid group is a key pharmacophoric feature that can be replaced by other acidic functional groups with similar steric and electronic properties. The tetrazole ring is a well-known and widely used bioisostere for the carboxylic acid moiety.

The 5-substituted-1H-tetrazole group has a pKa comparable to that of a carboxylic acid, and its planar structure and ability to participate in hydrogen bonding often allow it to mimic the interactions of a carboxylate group with biological targets. Furthermore, the tetrazole ring is generally more metabolically stable than a carboxylic acid and can exhibit increased lipophilicity, which may enhance cell permeability and bioavailability.

The synthesis of tetrazole isosteres of cinnamic acids, often referred to as styryl tetrazoles, can be achieved through several synthetic routes. A common method involves the [2+3] cycloaddition of an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide, to a nitrile. Therefore, the synthesis of a tetrazole analogue of this compound would typically start with the preparation of the corresponding cinnamonitrile (B126248) derivative.

The synthesis of styryl-substituted tetrazoles has been described, highlighting their potential as precursors for nitrile imine dipoles for thermal cross-linking of copolymers. acs.org General methods for the synthesis of 5-substituted tetrazoles often involve the reaction of a nitrile with an azide salt in the presence of a Lewis acid or an ammonium salt catalyst. nih.govresearchgate.netbeilstein-journals.orgrug.nlacs.org For example, a one-pot, three-component reaction of an aldehyde, sodium azide, and malononitrile (B47326) can be used to generate 5-substituted 1H-tetrazoles. researchgate.net

An alternative approach is the conversion of an amide to a tetrazole. This can be achieved by first converting the amide to a thioamide, followed by reaction with an azide, or by direct conversion using reagents like phosphorus pentachloride and sodium azide.

The table below outlines the structure of the tetrazole isostere of this compound and a potential synthetic precursor.

Isosteric AnaloguePrecursorKey Synthetic Transformation
5-( (E)-2-(3-Chloro-4-fluorophenyl)vinyl)-1H-tetrazole(E)-3-(3-Chloro-4-fluorophenyl)acrylonitrile[2+3] Cycloaddition with sodium azide

Mechanistic Investigations of 3 Chloro 4 Fluorocinnamic Acid Chemical Reactions

The unique arrangement of a chlorine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring, combined with the acrylic acid side chain, imparts distinct electronic and steric properties to 3-Chloro-4-fluorocinnamic acid. These features influence its participation in a variety of reaction mechanisms.

Intramolecular Aromatic Substitution Reactions

Intramolecular aromatic substitution (SNAr) reactions represent a powerful strategy for the synthesis of heterocyclic systems. In the context of halogenated cinnamic acid derivatives, these reactions can lead to the formation of cyclic structures like indanones and quinolines. For instance, derivatives of this compound can be cyclized to form substituted indanones. This transformation typically involves a two-step sequence: hydrogenation of the cinnamic acid or its ester, followed by an intramolecular Friedel-Crafts acylation.

The synthesis of fluorinated quinolines can also be achieved through intramolecular cyclization of appropriately substituted precursors. researchgate.net For example, N-[o-(2,2-difluorovinyl)benzyl]- and N-[o-(3,3-difluoroallyl)phenyl]-substituted p-toluenesulfonamides undergo intramolecular substitution of the sulfonamide nitrogen for a vinylic fluorine to yield 3-fluoroisoquinoline (B1619788) and 2-fluoroquinoline (B1329933) derivatives, respectively. researchgate.net This type of reaction highlights the ability of a tethered nucleophile to displace a halogen on the aromatic ring, leading to the formation of a new heterocyclic ring.

Nucleophilic Displacement Reactions

The halogen atoms on the aromatic ring of this compound are susceptible to nucleophilic displacement, a reaction class where a nucleophile replaces a leaving group on an aromatic ring. The relative reactivity of halogens in these reactions is an important consideration. Generally, fluoride (B91410) is a better leaving group than chloride in nucleophilic aromatic substitution. clockss.org

An example of this reactivity is the synthesis of 3-aryl coumarins from o-fluorobenzaldehydes and aryl acetic acids. clockss.org The proposed mechanism proceeds through a substituted 2-fluorocinnamic acid intermediate. The subsequent cyclization to the coumarin (B35378) can occur via a direct nucleophilic displacement of the fluoride by the carboxylate ion. clockss.org This intramolecular cyclization is favored over an elimination-addition (benzyne) mechanism, as evidenced by the low yield of coumarin when 2-bromobenzaldehyde (B122850) is used, where bromide is a poorer leaving group in nucleophilic displacement but a better precursor for benzyne (B1209423) formation. clockss.org The activating influence of a chlorine substituent in nucleophilic aromatic substitution generally decreases in the order of ortho > meta > para relative to a hydrogen atom at the same position. rsc.org

Free-Radical Decarboxylative Coupling Processes

Decarboxylative reactions, particularly those proceeding through a radical mechanism, offer a versatile method for the functionalization of cinnamic acids. sioc-journal.cn These processes typically involve the generation of a radical species which then adds to the double bond of the cinnamic acid, followed by decarboxylation. sioc-journal.cnsioc-journal.cn

One such process is the electrochemical decarboxylative sulfonylation of cinnamic acids, which yields (E)-vinyl sulfones with excellent stereoselectivity. organic-chemistry.org Mechanistic studies suggest a radical pathway where the synergistic effects of anodic oxidation and air drive the transformation. organic-chemistry.org Another example is the metal-free decarboxylative oxidative cascade reaction of cinnamic acids with tert-butyl hydroperoxide (TBHP) as both an oxidant and a methylation reagent. sioc-journal.cn The proposed mechanism involves the generation of a methyl radical from TBHP, which then undergoes radical addition and decarboxylation to form propiophenone (B1677668) derivatives. sioc-journal.cn Control experiments have shown that the reaction is sensitive to oxygen, which can quench the methyl radical, and that the methyl group in the product originates from TBHP. sioc-journal.cn

Stereochemical Considerations in this compound Transformations (e.g., E/Z Isomerism)

The stereochemistry of the double bond in this compound, designated as either (E) (trans) or (Z) (cis), is a critical factor in its reactivity and the structure of its products. The (E)-isomer is generally the more stable and common form. nih.gov

The stereochemical outcome of reactions involving the double bond is often highly selective. For instance, the electrochemical decarboxylative sulfonylation of cinnamic acids proceeds with excellent stereoselectivity, yielding predominantly the (E)-vinyl sulfone (E/Z > 99:1). organic-chemistry.org Similarly, the bromination of trans-cinnamic acid leads to the formation of specific stereoisomers of 2,3-dibromo-3-phenylpropanoic acid. csub.edu The melting point of the product can be used to determine the stereochemical outcome of the addition reaction. csub.edu

The photodimerization of cinnamic acid derivatives is another reaction where stereochemistry plays a crucial role. The topochemical [2+2] photodimerization of 3-fluoro-trans-cinnamic acid in the solid state yields 3,3′-difluoro-β-truxinic acid. researchgate.net The specific polymorph of the starting material can influence the reaction, with both known β-type polymorphs of 3-fluoro-trans-cinnamic acid leading to the same photoproduct. researchgate.net

It is important to note that while many reactions are stereoselective, some conditions can lead to isomerization. For example, in the iododecarboxylation of acrylic acids, notable isomerization was observed for cis-cinnamic acids. acs.org

Interactive Data Table: Reactions of Halogenated Cinnamic Acids

Reaction TypeSubstrate(s)Reagent(s)/Condition(s)Product(s)Key Mechanistic Feature
Intramolecular Aromatic SubstitutionN-[o-(2,2-difluorovinyl)benzyl]-p-toluenesulfonamideBase (e.g., NaH, KH, or Et3N)3-Fluoroisoquinoline derivativesIntramolecular nucleophilic substitution of vinylic fluorine researchgate.net
Nucleophilic Displacemento-Fluorobenzaldehyde, Aryl acetic acidAcetic anhydride (B1165640), Triethylamine (B128534), Reflux3-Aryl coumarinsIntramolecular nucleophilic displacement of fluoride by carboxylate clockss.org
Free-Radical Decarboxylative CouplingCinnamic acids, Aromatic sulfonylhydrazidesElectrochemical (Pt electrodes, 5 mA), t-BuOLi, n-Bu4NBF4, DMSO(E)-Vinyl sulfonesRadical pathway driven by anodic oxidation and air organic-chemistry.org
Free-Radical Decarboxylative CouplingCinnamic acidsK2CO3, tert-Butyl hydroperoxide (TBHP), DMSO/H2O, 100 °CPropiophenone derivativesRadical addition of methyl radical from TBHP followed by decarboxylation sioc-journal.cn
Photodimerization3-Fluoro-trans-cinnamic acidUV irradiation (solid state)3,3′-Difluoro-β-truxinic acidTopochemical [2+2] cycloaddition researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques in 3 Chloro 4 Fluorocinnamic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-chloro-4-fluorocinnamic acid in solution. By analyzing the magnetic properties of atomic nuclei, including ¹H (proton), ¹³C, and ¹⁹F, researchers can map the chemical environment of each atom and confirm the compound's connectivity and regiochemistry.

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms. For this compound, the spectrum would show distinct signals for the vinylic protons (on the C=C double bond) and the aromatic protons on the phenyl ring. The vinylic protons typically appear as doublets due to coupling with each other, with a large coupling constant (J-value, typically >15 Hz) confirming the trans (E) configuration of the double bond. The aromatic protons would exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atom.

¹³C NMR: This technique maps the carbon skeleton of the molecule. Each unique carbon atom in this compound, from the carboxylic acid carbon to the individual carbons in the phenyl ring, would produce a distinct signal. The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, F, O), providing confirmation of the substitution pattern.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly critical for characterization. It provides a direct and highly sensitive method to confirm the presence and chemical environment of the fluorine atom. For this compound, a single signal would be expected. Its chemical shift and coupling to nearby protons (³JHF) and carbons (JCF) are diagnostic for confirming the fluorine's position on the aromatic ring at C4, adjacent to the chlorine at C3. Preferred deuterated solvents for NMR analysis of similar structures include DMSO-d₆ or CDCl₃.

Expected NMR Data for this compound (Note: The following table is illustrative, based on typical chemical shifts for similar structures. Actual values may vary.)

NucleusAtom Position(s)Expected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (J) in Hz
¹H Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet-
Vinylic (-CH=CH-)6.4 - 6.6 (α-H), 7.6 - 7.8 (β-H)Doublet, DoubletJ ≈ 16 (trans coupling)
Aromatic Ring (H-2, H-5, H-6)7.2 - 8.0MultipletsJ-values depend on H-H and H-F coupling
¹³C Carboxylic Acid (-C=O)165 - 170Singlet or Doublet (due to C-F coupling)-
Vinylic (-CH=CH-)118 - 125 (α-C), 140 - 145 (β-C)Doublets (due to C-F coupling)-
Aromatic Ring (C1-C6)115 - 165Doublets (due to C-F coupling)J-values vary (¹JCF > ²JCF > ³JCF)
¹⁹F C4-F-110 to -115Multiplet (due to H-F coupling)-

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its elemental formula.

The molecular weight of this compound is 200.59 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would appear at m/z 200. A key feature would be the presence of an M+2 peak at m/z 202 with an intensity approximately one-third of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1).

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. ESI in negative ion mode is effective for related structures, where the deprotonated molecule [M-H]⁻ would be observed. The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would include:

Loss of the carboxylic acid group: A fragment corresponding to the loss of COOH (45 Da) is highly probable.

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.

Cleavage of the acrylic chain: Various cleavages along the propenoic acid side chain can occur.

Expected Key Fragments in the Mass Spectrum of this compound

m/z Value (for ³⁵Cl)m/z Value (for ³⁷Cl)Identity of FragmentNotes
200202[C₉H₆ClFO₂]⁺Molecular Ion (M⁺)
183185[M - OH]⁺Loss of hydroxyl radical
155157[M - COOH]⁺Loss of the carboxylic acid group
139141[C₇H₄ClF]⁺Fragment from cleavage of the vinyl group

Vibrational Spectroscopy for Molecular Structure and Conformation (e.g., FT-IR, Raman Spectroscopy)

FT-IR Spectroscopy: In FT-IR, the molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its bonds. The resulting spectrum is a fingerprint that confirms the presence of key functional groups. For this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a very broad band), the C=O stretch, the C=C stretch of the vinyl group, and vibrations associated with the substituted aromatic ring, as well as C-F and C-Cl bonds.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, non-polar bonds or symmetric vibrations often produce strong Raman signals where IR signals are weak, and vice-versa. The C=C double bond, for instance, typically shows a strong Raman signal.

Characteristic Vibrational Frequencies for this compound (Note: The following table is illustrative and based on typical frequency ranges for the specified functional groups. Data for a related compound showed IR peaks at 1690 and 1654 cm⁻¹ google.com.)

Vibrational ModeFunctional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H StretchCarboxylic Acid2500 - 3300 (very broad)Weak
C=O StretchCarboxylic Acid1680 - 1710 (strong)Medium-Strong
C=C StretchAlkene (trans)1625 - 1655 (medium)Strong
C=C StretchAromatic Ring1450 - 1600 (multiple bands)Multiple bands
C-F StretchAryl-Fluoride1210 - 1270 (strong)Medium
C-Cl StretchAryl-Chloride1000 - 1100 (medium)Medium
=C-H Bend (trans)Alkene960 - 980 (strong)Weak

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for the purity analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 stationary phase, is typically employed. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (like water with a small percentage of acid such as trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is protonated and interacts well with the stationary phase. Detection is commonly performed using a photodiode array (PDA) or UV detector, leveraging the compound's strong UV absorbance from its conjugated system.

Gas Chromatography (GC): GC can be used for the analysis of this compound, though it often requires derivatization. vwr.com To increase volatility and thermal stability, the carboxylic acid is typically converted into a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to injection. When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification of the parent compound and any impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective method used to monitor the progress of a reaction or to quickly check the purity of a sample. A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to travel up the plate. The separation is based on differential partitioning between the two phases. The spots can be visualized under UV light due to the compound's fluorescence quenching ability on F254 plates.

Example HPLC Conditions for a Related Compound (Based on analysis of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid )

ParameterCondition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile / 0.1% H₃PO₄ (65:35 v/v)
Detection Photodiode Array (PDA) or UV Detector
Purity Threshold Often set at ≥99% for reference standards

UV-Vis and Fluorescence Spectroscopy for Interaction Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of this compound and its interactions with other molecules, such as proteins or nanoparticles.

UV-Vis Spectroscopy: The extended conjugated system of this compound, which includes the phenyl ring and the acrylic acid moiety, allows it to absorb light in the UV region. A UV-Vis spectrum would show one or more absorption maxima (λmax). The position and intensity of these peaks are sensitive to the solvent environment and can be used to monitor interactions that perturb the electronic structure of the molecule. This inherent UV activity is crucial for its detection in methods like HPLC.

Fluorescence Spectroscopy: While not all molecules that absorb UV light are fluorescent, many cinnamic acid derivatives exhibit fluorescence. This property can be exploited to study binding interactions, for example, with proteins like human serum albumin (HSA). In such an experiment, the intrinsic fluorescence of the protein (typically from tryptophan residues) may be quenched upon binding of the small molecule. By monitoring the decrease in fluorescence intensity, one can calculate binding constants (Ka) and the number of binding sites (n), providing insight into the nature of the interaction.

Computational Chemistry and Theoretical Studies of 3 Chloro 4 Fluorocinnamic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding potential drug-target interactions. While specific docking studies on 3-chloro-4-fluorocinnamic acid are not extensively documented, research on closely related chlorinated cinnamic acid derivatives provides significant insights into its potential biological targets and binding mechanisms.

These analogous studies demonstrate that cinnamic acid derivatives can interact with various enzymes, suggesting potential therapeutic applications.

Tyrosinase Inhibition : Molecular docking simulations of p-substituted cinnamic acid derivatives, such as 4-chlorocinnamic acid, have been performed to understand their inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov These studies revealed that 4-chlorocinnamic acid could interact with residues in the active site of tyrosinase, although it did not bind directly to the copper ions in the catalytic center. nih.gov Furthermore, a more complex derivative containing the 3-chloro-4-fluorophenyl moiety has been identified as a mushroom tyrosinase inhibitor, reinforcing the potential of this substitution pattern for targeting tyrosinase. mdpi.com

Arginase Inhibition : In the context of anti-parasitic drug discovery, docking studies on chlorinated N-arylcinnamamides against Plasmodium falciparum arginase have been conducted. mdpi.com These simulations showed that the chlorinated aromatic ring of the cinnamic acid derivatives orients itself toward the binuclear manganese cluster within the enzyme's active site, a key interaction for inhibitory activity. mdpi.com

Insulin (B600854) Receptor Activation : To explore insulin-mimetic activity, 2-chloro cinnamic acid was docked with the insulin receptor. The simulation yielded a favorable binding energy of -8.3 kcal/mol and indicated an interaction with the active site residue Ser 1006, suggesting that such compounds could act as potential activators of the insulin receptor. innovareacademics.in

These findings collectively suggest that this compound is a viable candidate for molecular docking studies against various enzymatic targets, including those involved in pigmentation, parasitic life cycles, and metabolic regulation.

Density Functional Theory (DFT) Calculations and Quantum Chemical Modeling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, energy, and reactivity of molecules.

The flexibility of this compound is primarily due to the rotation around the single bond of the acrylic acid side chain. This rotation gives rise to different conformers, with the s-cis and s-trans forms being the most significant. The relative stability of these conformers is determined by calculating the molecule's potential energy profile as a function of the defining dihedral angle.

Table 1: Conformational Stability of Related Chlorocinnamic Acids This interactive table summarizes the calculated energy difference between the s-cis and s-trans conformers for related chlorocinnamic acids, indicating the higher stability of the s-cis form.

CompoundMore Stable ConformerEnergy Difference (kcal/mol)Reference
trans-2-Chlorocinnamic Acid (2CCA)s-cis0.6648 researchgate.net
trans-4-Chlorocinnamic Acid (4CCA)s-cis0.8939 researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Table 2: Frontier Orbital Energies and HOMO-LUMO Gap for Chlorocinnamic Acids This interactive table presents the calculated frontier orbital energies and the resulting energy gap for related chlorocinnamic acids, which are key predictors of molecular reactivity.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
trans-2-Chlorocinnamic Acid (2CCA)--4.5533 researchgate.net
trans-4-Chlorocinnamic Acid (4CCA)--4.4366 researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution.

Global Softness (S) : The reciprocal of hardness, indicating the capacity to accept electrons.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

In addition to these global parameters, local reactivity analysis helps identify specific atomic sites prone to electrophilic or nucleophilic attack. For trans-4-chlorocinnamic acid, DFT studies have revealed that the C9 carbon atom (the carboxylic carbon) is the most favorable site for a nucleophilic attack. researchgate.net Meanwhile, the carbon atoms within the phenyl ring are generally susceptible to both electrophilic and nucleophilic attacks. researchgate.net

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. This method calculates the vertical excitation energies and oscillator strengths, which correspond to the wavelength of maximum absorption (λmax) in a UV-Vis spectrum. rsc.org These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photochemical properties of a compound. Such calculations would elucidate the electronic transitions responsible for the UV absorption of this compound, which are primarily expected to be π → π* transitions within the conjugated system of the phenyl ring and the acrylic acid side chain.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models, the activity of new, unsynthesized compounds can be predicted.

For a compound like this compound, a QSAR study would involve:

Defining a dataset of structurally related cinnamic acid derivatives with measured biological activity (e.g., enzyme inhibition IC50 values).

Calculating a set of molecular descriptors for each compound, which quantify various properties (e.g., steric, electronic, hydrophobic).

Using statistical methods to build a regression model that correlates the descriptors with the observed activity.

While specific QSAR models focused on this compound are not prominent in the literature, studies on related series have been performed. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to rationalize the potency and selectivity of inhibitors for biological targets. nih.gov In such a model, the steric and electrostatic fields around the aligned molecules are used to explain differences in activity. nih.gov The development of a QSAR model including this compound could help in designing more potent analogs for a specific biological target by predicting how modifications to its structure would affect its activity.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.4. Molecular Dynamics Simulations for Analogue Systems

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Biological Activity Research and Mechanistic Insights for 3 Chloro 4 Fluorocinnamic Acid and Its Analogues in Vitro and Pre Clinical Investigations

Antimicrobial Research Perspectives

Cinnamic acid derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against various bacteria and fungi. nih.govmdpi.com These naturally occurring compounds and their synthetic analogues are considered interesting scaffolds for developing novel antimicrobial agents, particularly in an era of increasing drug resistance. nih.gov

Cinnamic acid and its derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com However, their efficacy can vary significantly based on the specific derivative and the bacterial species. Generally, the outer membrane of Gram-negative bacteria can limit the passive permeability of hydrophobic drugs, sometimes making them less susceptible than Gram-positive bacteria. mdpi.com

Studies on various cinnamic acid derivatives have shown inhibitory effects against pathogenic bacteria. For instance, cinnamaldehyde (B126680) has been shown to inhibit the growth of E. coli, Staphylococcus aureus, and Enterococcus hirae. nih.gov In the case of halogenated derivatives, a study on esters of 4-chlorocinnamic acid found that methyl 4-chlorocinnamate exhibited activity against S. aureus at the highest tested concentration. nih.govnih.gov Another study investigating derivatives of Alpinia malaccensis found that 1-cinnamoylpyrrolidine, a cinnamic acid amide, showed strong activity against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 0.5 mg/mL. ui.ac.id

While broad antibacterial activity is established for the cinnamic acid class, specific efficacy data for 3-Chloro-4-fluorocinnamic acid against these bacterial strains, including Vancomycin-resistant Enterococci (VRE), is not extensively detailed in the reviewed literature. However, the activity of its analogues suggests potential for further investigation.

Compound/DerivativeBacterial Strain(s)Key Finding (MIC/Activity)Reference
1-CinnamoylpyrrolidineS. aureus, MRSA, E. coli, P. aeruginosa, B. subtilisMIC/MBC = 0.5 mg/mL against all tested strains ui.ac.id
Methyl 4-chlorocinnamateS. aureusActive at the highest tested concentration nih.govnih.gov
CinnamaldehydeE. coli, S. aureus, E. hiraeInhibited growth at concentrations of 3–8 mM nih.gov

The antifungal potential of cinnamic acid derivatives has been a significant area of research. nih.gov Fungal pathogens, particularly from the Candida genus, pose a major public health problem, and the development of resistance to existing antifungal agents necessitates new therapeutic options. nih.govresearchgate.net

Halogenated derivatives of cinnamic acid have shown notable antifungal activity. researchgate.net A study involving a series of esters derived from 4-chlorocinnamic acid demonstrated that all tested esters were bioactive against various Candida species, including C. albicans, C. glabrata, C. krusei, and C. guilliermondii. nih.govnih.gov Among these, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were identified as the most potent, with MIC values of 0.13 µmol/mL and 0.024 µmol/mL, respectively, against certain strains. nih.govresearchgate.net These findings suggest that short alkyl chains with a heteroatom or the presence of a terpenic substructure can enhance the antifungal profile. nih.gov

Similarly, research on (E)-2-nitrocinnamic acid derivatives also revealed antifungal properties. researchgate.net Isopropyl 2-nitrocinnamate showed the best activity, with a MIC of 513.52 µM against all tested fungal strains, while perillyl 2-nitrocinnamate was also highly active. researchgate.net The structural variations, such as the nature of the ester group and substitutions on the phenyl ring, significantly influence the antifungal potency. researchgate.net

Compound/DerivativeFungal Strain(s)Activity (MIC)Reference
Methoxyethyl 4-chlorocinnamateCandida spp.0.13 µmol/mL nih.govresearchgate.net
Perillyl 4-chlorocinnamateCandida spp.0.024 µmol/mL nih.govresearchgate.net
Isopropyl 2-nitrocinnamateCandida spp.513.52 µM researchgate.net
Perillyl 2-nitrocinnamateCandida spp.390.99–781.98 µM researchgate.net

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. nih.gov This has spurred the search for new antitubercular drugs. The cinnamoyl scaffold is considered a privileged and important pharmacophore in this area of medicinal chemistry. nih.gov

Cinnamic acid derivatives have a long history as potential antitubercular agents, and recent studies have revived interest in this class of compounds. nih.gov For example, trans-cinnamic acid was reported to be bacteriostatic against Mycobacterium smegmatis. nih.gov Research efforts have focused on synthesizing and evaluating novel cinnamic acid derivatives (CAD) for their activity against Mtb. nih.gov Quantitative structure-activity relationship (QSAR) studies have been employed to identify the most relevant molecular properties that impact antitubercular behavior, aiming to guide the design of more potent CADs. nih.gov While specific studies on this compound are not detailed, its structure fits within the general class of CADs being investigated for this critical therapeutic application. nih.gov

Bacterial biofilms are structured communities of cells enclosed in a self-produced extracellular matrix, which offers protection from antimicrobial agents and host immune responses. nih.gov Bacteria within a biofilm can be up to 1000 times more resistant to antibiotics than their free-swimming planktonic counterparts. nih.gov Consequently, inhibiting biofilm formation or eradicating established biofilms is a key therapeutic strategy.

Cinnamic acid and its derivatives have demonstrated significant anti-biofilm activity. mdpi.com Research has shown that these compounds can reduce the planktonic forms of Staphylococcus aureus and exhibit strong anti-biofilm effects against pathogens like Staphylococcus epidermidis. mdpi.com The mechanism often involves the disruption of the biofilm's structural integrity. mdpi.com While specific investigations into the anti-biofilm properties of this compound are not prominent, the known activity of the broader cinnamic acid family suggests this is a promising area for future research. mdpi.commdpi.com

Enzymatic Modulation and Inhibition Mechanisms

Beyond direct antimicrobial action, cinnamic acid derivatives are known to modulate the activity of various enzymes, which is a key aspect of their biological effects.

Tyrosinase is a key enzyme involved in melanin (B1238610) biosynthesis in various organisms. mdpi.com Overproduction of melanin can lead to skin pigmentation disorders, and the enzyme is also implicated in neurodegenerative processes. mdpi.com As such, tyrosinase inhibitors are of great interest for pharmaceutical and cosmetic applications. mdpi.comrsc.org

Research has specifically highlighted the potential of the 3-chloro-4-fluorophenyl motif in designing potent tyrosinase inhibitors. mdpi.com A study aimed at identifying new inhibitors from a synthetic source incorporated the 3-chloro-4-fluorophenyl fragment into different chemical structures. The results confirmed that the presence of this specific fragment is an important structural feature for improving the inhibition of tyrosinase from Agaricus bisporus (AbTYR). mdpi.com The additional chlorine atom was found to exert beneficial effects, enhancing the inhibitory activity compared to analogues with only a 4-fluorobenzyl group. mdpi.com For example, new 3-chloro-4-fluorophenyl-based benzamide (B126) compounds achieved significant IC₅₀ values, ranging from 0.19 to 1.72 µM. mdpi.com

Kinetic studies on other chlorocinnamic acids, such as 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid, have shown they act as reversible and uncompetitive inhibitors of mushroom tyrosinase. nih.gov This indicates that these inhibitors bind to the enzyme-substrate complex. nih.gov Docking analyses further support these findings, suggesting that the chlorine atom can stabilize the binding to the enzyme's catalytic cavity through interactions with key amino acid residues. mdpi.com

Compound/Derivative ClassEnzymeActivity (IC₅₀)Inhibition MechanismReference
3-Chloro-4-fluorophenyl-based benzamidesTyrosinase (Agaricus bisporus)0.19 - 1.72 µM- mdpi.com
2-Chlorocinnamic acidMushroom Tyrosinase (diphenolase activity)0.765 mMReversible, Uncompetitive nih.gov
2,4-Dichlorocinnamic acidMushroom Tyrosinase (diphenolase activity)0.295 mMReversible, Uncompetitive nih.gov

SHP-2 Protein-Tyrosine Phosphatase Inhibition

Research into the broader class of cinnamic acid derivatives indicates their potential to inhibit various protein kinases, which are crucial in cellular signaling networks. benthamscience.comresearchgate.net These derivatives have been investigated as inhibitors of oncogenic protein kinases, with their mode of action varying from ATP-competitive to non-competitive inhibition. researchgate.net Kinase selectivity is often linked to subtle chemical modifications of the cinnamic acid scaffold. researchgate.net While direct studies on this compound's effect on SHP-2 (Src homology region 2 domain-containing phosphatase 2) are not detailed in the reviewed literature, the known activity of cinnamic acid congeners against a range of protein tyrosine kinases suggests a potential area for future investigation. researchgate.net

Cytochrome P450 14α-demethylase Inhibition in Fungal Systems

The enzyme sterol 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for the integrity and function of fungal cell membranes. nih.govwikipedia.org This enzyme, belonging to the cytochrome P450 superfamily, represents a primary target for antifungal agents. nih.gov The inhibition of CYP51 disrupts the fungal cell membrane, hindering the growth and replication of the pathogen. researchgate.net

While this compound itself has not been the specific subject of published inhibition studies, research on structurally related analogues provides significant insights. A study on a series of 4-chlorocinnamic acid esters demonstrated that these compounds possess antifungal activity. nih.gov Molecular docking studies conducted on these derivatives suggested they have a good affinity for the active site of 14α-demethylase, indicating they may act as inhibitors of this key fungal enzyme. nih.gov This suggests that the halogenated cinnamic acid scaffold is a promising feature for the design of CYP51 inhibitors. The mechanism of CYP51 involves a three-step oxidative removal of the 14α-methyl group from sterol precursors like lanosterol, and inhibitors typically interfere with this catalytic process. wikipedia.org

Other Enzyme Interaction Investigations

Beyond single targets, derivatives of cinnamic acid have been found to interact with and inhibit a variety of other enzymes. These interactions contribute to their diverse biological activities. researchgate.netnih.gov

Protein Kinase Inhibition : As a class, cinnamic acid derivatives have been identified as inhibitors of numerous oncogenic protein kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, and Janus kinase 2 (JAK2). benthamscience.comresearchgate.net

Matrix Metalloproteinase (MMP) Inhibition : Molecular binding predictions have shown that certain cinnamic acid derivatives can interact with MMP-2 and MMP-9, enzymes implicated in cancer progression. nih.gov The inhibitory mechanism is thought to involve the formation of hydrogen bonds between heteroatoms on the compound and the protein. nih.gov

Inhibition of Protein Glycation : In vitro studies have demonstrated that cinnamic acid and its derivatives can inhibit fructose-mediated protein glycation. nih.gov They were shown to reduce the formation of advanced glycation end-products (AGEs) such as Nɛ-(carboxymethyl) lysine (B10760008) (CML) and prevent associated oxidative protein damage. nih.gov

Table 1: Investigated Enzyme Interactions of Cinnamic Acid Derivatives

Enzyme/ProcessInvestigated Effect of Cinnamic Acid AnaloguesReference
Oncogenic Protein Kinases (e.g., EGFR, HER2, JAK2)Direct inhibition identified for various derivatives. benthamscience.comresearchgate.net
Matrix Metalloproteinases (MMP-2, MMP-9)Predicted binding and inhibitory interaction. nih.gov
Fructose-Mediated Protein GlycationInhibition of advanced glycation end-product (AGE) formation. nih.gov

Receptor Interaction and Modulatory Effects in Pre-clinical Models

Orphan Nuclear Receptor Small Heterodimer Partner (SHP) Ligand Studies

The Small Heterodimer Partner (SHP, NR0B2) is an atypical orphan nuclear receptor that lacks a DNA-binding domain and functions as a transcriptional corepressor for numerous other nuclear receptors. nih.govscbt.com Although designated as an orphan receptor, studies have revealed that its activity can be modulated by synthetic ligands. nih.gov

A key analogue, 4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC), has been identified as a direct ligand for SHP. nih.govnih.gov Research has shown that 3-Cl-AHPC binds to the ligand-binding pocket of the SHP protein. nih.gov This binding event enhances SHP's repressive functions. For instance, in the low nanomolar concentration range, 3-Cl-AHPC was found to repress the expression of the SHP target gene CYP7A1, which is involved in bile acid synthesis. nih.gov Mechanistic investigations revealed that the binding of 3-Cl-AHPC to SHP increases the interaction between SHP and the nuclear receptor LRH-1 (liver receptor homolog-1). nih.gov This enhanced protein-protein interaction leads to increased recruitment of SHP and its associated corepressors to the promoters of target genes, thereby augmenting transcriptional repression. nih.gov

Table 2: Mechanistic Effects of the SHP Ligand 3-Cl-AHPC

Mechanistic ActionObserved OutcomeReference
Direct Protein InteractionBinds to the SHP ligand-binding domain. nih.gov
Protein-Protein InteractionIncreases interaction between SHP and LRH-1. nih.gov
Gene RepressionEnhances SHP-mediated repression of target genes (e.g., CYP7A1). nih.gov
Cofactor RecruitmentIncreases occupancy of SHP and repressive cofactors at gene promoters. nih.gov

Retinoid X Receptor (RXR) Selectivity and Modulation

The Retinoid X Receptor (RXR) is a nuclear receptor that plays a central role in metabolism and development, often by forming heterodimers with other receptors. scbt.comuq.edu.au The activity of RXR can be modulated by the orphan nuclear receptor SHP. scbt.com SHP is known to interact with and inhibit the transcriptional activity of RXR. uq.edu.au

The mechanism of this inhibition involves SHP competing with transcriptional coactivators for binding to ligand-activated RXR. uq.edu.au Since cinnamic acid analogues like 3-Cl-AHPC can bind to and modulate SHP activity, they can indirectly influence RXR signaling pathways. nih.gov By enhancing the repressive function of SHP, such ligands can lead to a downstream inhibition of RXR transactivation. nih.govuq.edu.au This demonstrates an indirect modulatory effect on RXR, mediated through the direct binding and activation of its natural repressor, SHP. Full inhibition of RXR by SHP involves both competition with coactivators and a direct repressive function mediated by SHP's C-terminal domain. uq.edu.au

Protein Binding Affinity Studies

The biological activity of this compound and its analogues is predicated on their ability to bind to target proteins. Direct quantitative data on the binding affinity of this compound is limited in the available literature; however, studies on its analogues confirm specific protein interactions.

The analogue 3-Cl-AHPC has been shown to bind directly to the Small Heterodimer Partner (SHP) protein, fitting within its ligand-binding pocket to act as a modulator. nih.gov Molecular modeling studies predicted that specific residues within the SHP pocket, such as Leu-100, are key for this interaction. nih.gov Furthermore, broader studies on cinnamic acid derivatives have shown their capacity for protein interaction. For example, they can protect bovine serum albumin (BSA) from glycation and oxidative damage, which implies a binding interaction that shields the protein. nih.gov Molecular modeling has also predicted that the heteroatoms in some cinnamic acid derivatives are capable of forming hydrogen bonds with enzymes like matrix metalloproteinases, leading to their inhibition. nih.gov

Antiproliferative and Apoptosis-Inducing Research

The investigation into the anticancer potential of cinnamic acid derivatives has revealed significant antiproliferative and apoptosis-inducing capabilities across various cancer cell lines. These properties are often influenced by the nature and position of substituents on the phenyl ring, with halogenated analogues like this compound being of particular interest.

Cinnamic acid derivatives have been shown to trigger programmed cell death, or apoptosis, in malignant cells, a crucial mechanism for anticancer agents. researchgate.net Research on analogues provides insight into the potential mechanisms of this compound. For instance, studies on breast cancer cell lines, such as MCF-7 and MDA-MB-231, have demonstrated that certain cinnamic acid derivatives can induce apoptosis. nih.gov This process is often characterized by morphological changes like cell shrinkage and DNA fragmentation. plos.org

The induction of apoptosis by these compounds can occur through various cellular pathways. One key mechanism involves the modulation of the Bax/Bcl-2 protein ratio, where an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 leads to mitochondrial-mediated apoptosis. nih.gov Another cinnamic acid derivative, Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), was found to induce apoptosis in breast cancer cells, and this effect was correlated with an increased Bax/Bcl-2 ratio. nih.gov Furthermore, the activation of caspases, a family of proteases essential for the execution of apoptosis, is a common feature. plos.org The treatment of acute promyelocytic leukaemia with agents that induce apoptosis has proven to be a promising therapeutic strategy. nih.gov

Some cinnamic acid-based hybrid molecules have shown potent effects. For example, a hybrid of Ciminalum, a chlorinated cinnamic aldehyde, with a thiazolidinone moiety, exhibited high cytotoxic activity against leukemia cell lines (MOLT-4, SR), which was linked to apoptosis induction. nih.gov This suggests that the chloro- substitution, similar to that in this compound, can be a key feature for pro-apoptotic activity.

In addition to inducing apoptosis, this compound analogues are recognized for their ability to inhibit the proliferation of cancer cells. The cytotoxic effects of various cinnamic acid esters and amides have been evaluated against a panel of human cancer cell lines, including human myelogenous leukemia (K562) and estrogen-receptor-positive breast cancer (MCF-7) cells, showing significant cytotoxicity. researchgate.net

Structure-activity relationship studies indicate that the presence of electron-withdrawing groups on the aromatic ring, such as halogens, often enhances antiproliferative activity. researchgate.netnih.gov For example, a series of cinnamoyl-based amides were tested against colorectal cancer cell lines, where derivatives with 4-chlorobenzyl and 3,4-dichlorobenzyl substituents showed notable antiproliferative effects. unimi.it Specifically, an amide of piperonilic acid with a 3,4-dichlorobenzyl substituent was effective against HT29 cells. unimi.it Similarly, in a study of chalcone (B49325) analogues, which share a structural backbone with cinnamic acids, 3-Chloro-4'-aminochalcone was one of the most active compounds against the MCF-7 breast cancer cell line. mdpi.com

The inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key measure of antiproliferative potency. Research has documented the IC₅₀ values for a variety of cinnamic acid derivatives against different cancer cell lines, highlighting their potential as anticancer agents. mdpi.com

Table 1: Antiproliferative Activity of Selected Cinnamic Acid Analogues

Compound/Analogue TypeCancer Cell LineActivity/IC₅₀ ValueReference
Cinnamic Acid-Progenone Hybrid (53f)A549 (Lung)2.5 µM mdpi.com
Cinnamic Acid-Progenone Hybrid (53f)HL-60 (Leukemia)1.8 µM mdpi.com
Cinnamic Acid-Progenone Hybrid (53g)A549 (Lung)2.9 µM mdpi.com
Cinnamic Acid-Progenone Hybrid (53g)HL-60 (Leukemia)2.5 µM mdpi.com
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)A549 (Lung)0.04 µM mdpi.com
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)HeLa (Cervical)0.004 µM mdpi.com
Ciminalum-Thiazolidinone Hybrid (2h)MOLT-4 (Leukemia)< 0.01 µM nih.gov
Ciminalum-Thiazolidinone Hybrid (2h)SW-620 (Colon)< 0.01 µM nih.gov

Antioxidant and Anti-inflammatory Research Potential

Cinnamic acid and its derivatives are well-regarded for their antioxidant and anti-inflammatory properties. nih.govnih.gov These activities are largely attributed to their chemical structure, which allows them to act as reducing agents, hydrogen donors, and scavengers of reactive oxygen species (ROS). mdpi.com The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.gov

The substitution pattern on the phenyl ring significantly influences the antioxidant capacity. nih.gov For instance, the presence and number of hydroxyl groups can enhance antiradical activity. mdpi.com While hydroxylated derivatives like caffeic and ferulic acid are potent antioxidants, halogenated derivatives are also of interest. nih.govnih.gov The anti-inflammatory effects of cinnamic acid analogues are linked to their ability to modulate inflammatory pathways. They can suppress oxidative stress by modulating enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Cinnamaldehyde, a related compound, has been shown to exert anti-inflammatory action by inhibiting the activation of the NLRP3 inflammasome and downregulating caspase-1 expression. mdpi.com

Given that chronic inflammation and oxidative stress are implicated in the development of various diseases, the dual antioxidant and anti-inflammatory properties of cinnamic acid derivatives make them promising candidates for further investigation. nih.gov

Table 2: Antioxidant Assay Methods for Cinnamic Acid Derivatives

Assay MethodPrincipleReference
DPPH Radical ScavengingMeasures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing discoloration. nih.govnih.gov
ABTS Radical ScavengingMeasures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov
Ferric Reducing Antioxidant Power (FRAP)Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. nih.gov

Effects on Specific Biological Pathways (e.g., mitochondrial respiration in C. elegans models)

The biological activities of cinnamic acid derivatives extend to their interaction with specific cellular pathways, with mitochondrial function being a notable target. Mitochondria are central to cellular energy production and are also involved in signaling and cell death pathways. nih.gov

Research using the model organism Caenorhabditis elegans has provided insights into how these compounds can affect mitochondrial processes. For example, caffeic acid, a dihydroxy derivative of cinnamic acid, has been shown to protect C. elegans against pathogens by activating the mitochondrial unfolded protein response (UPRmt), a stress response pathway that ensures mitochondrial protein homeostasis. nih.gov

Furthermore, studies on isolated mitochondria have revealed that cinnamic acid can act as a mitochondrial uncoupler. nih.gov This action involves a decrease in the mitochondrial membrane potential, which in turn activates respiration. This uncoupling effect can modulate a range of energy- and redox-dependent mitochondrial functions. nih.gov The ability to influence mitochondrial respiration and stress responses highlights a key mechanism through which cinnamic acid analogues could exert their broader biological effects.

Plant Growth Regulation Studies

Beyond their applications in medicine, cinnamic acids also play a role in agriculture as plant growth regulators. Research has demonstrated that specific isomers of cinnamic acid can promote plant growth. nih.gov

Specifically, cis-cinnamic acid (c-CA), when applied at low concentrations to the roots of Arabidopsis, has been found to stimulate both cell division and cell expansion in the leaves. nih.gov This leads to an increase in shoot biomass, which is believed to be a consequence of a larger root system, enabling the plant to access more resources. researchgate.netnih.gov The growth-promoting activity is specific to the cis-configuration, as the more common trans-cinnamic acid is inactive in this regard. nih.gov This makes cis-cinnamic acid a promising lead compound for the development of novel agrochemicals aimed at boosting plant biomass and crop yield. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Chloro 4 Fluorocinnamic Acid Analogues

Influence of Halogen Substituents on Biological Activity

The type, number, and position of halogen substituents on the phenyl ring of cinnamic acid analogues are critical determinants of their biological activity. Halogens, being electron-withdrawing groups, can alter the electronic properties of the molecule and influence its interaction with biological targets.

Research into the herbicidal properties of substituted cinnamic acids has shown that halogenation is a key factor. nih.gov For instance, a study synthesizing various substituted cinnamanilides found that a 2-chloro(4'-hydroxy) cinnamanilide (B1331705) exhibited the most potent germination inhibition activity, comparable to the commercial herbicide metribuzin. nih.gov In the context of enzyme inhibition, 4-chlorocinnamic acid has been identified as an inhibitor of tyrosinase, where it is thought to interact with residues in the active center of the enzyme. nih.gov Similarly, o-chlorocinnamic acid was found to be one of the strongest inhibitors of phenylalanine ammonia-lyase (PAL). elsevierpure.com

The influence of halogen substitution can also be observed in anticancer applications. Cinnamoyl-based amides featuring a 3,4-dichlorobenzyl substituent demonstrated notable antiproliferative effects against colorectal cancer cells. unimi.it However, the effect of halogenation can be context-dependent; a 4-chlorocinnamic acid derivative with a long-chain alkyl ester showed no inhibitory activity against the bacteria P. aeruginosa and S. aureus. nih.gov

The following table summarizes the observed biological activities of various halogen-substituted cinnamic acid analogues.

Compound/AnalogueSubstituent(s)Observed Biological ActivitySource(s)
4-Chlorocinnamic acid4-ChloroTyrosinase inhibition nih.gov
o-Chlorocinnamic acid2-ChloroPhenylalanine ammonia-lyase (PAL) inhibition elsevierpure.com
2-Chloro(4'-hydroxy) cinnamanilide2-Chloro on cinnamic moietyHerbicidal; germination inhibition nih.gov
Cinnamoyl-based amide3,4-Dichlorobenzyl on amide moietyAntiproliferative (colorectal cancer) unimi.it

Impact of Side Chain Modifications on Efficacy (e.g., ester, amide groups, degree of unsaturation)

Modifications to the acrylic acid side chain of the cinnamic acid scaffold, such as the conversion of the carboxylic acid to an ester or an amide, or changes in the degree of unsaturation, have a profound impact on biological efficacy. nih.gov

In general, ester derivatives of cinnamic acid have been found to be more potent antifungal agents than the corresponding amide derivatives. mdpi.com The length of the alkyl chain in the ester group also plays a role; antifungal activity was observed to increase with chain length from methyl to ethyl to butyl, which may be due to increased lipophilicity facilitating penetration of biological membranes. mdpi.com Conversely, for other activities like free radical scavenging, amide derivatives have shown greater potency than esters. jst.go.jp However, esters demonstrated stronger inhibitory activity against enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). jst.go.jp

The structural integrity of the side chain is crucial. The α,β-double bond has been identified as essential for the inhibitory activity of cinnamic acid derivatives against phenylalanine ammonia-lyase. elsevierpure.com Similarly, for synergistic activity with carnosic acid in acute myeloid leukemia cells, both the C7-C8 double bond and a methyl-esterified carboxyl group were found to be critical structural features. nih.gov Further modifications, such as the conversion of the ester's carbonyl group to a methylene (B1212753) group or changing the ester to a thiol ester, have been shown to cause a significant decrease in activity. nih.gov

The table below illustrates how different side-chain modifications affect the biological activities of cinnamic acid derivatives.

ModificationExample Compound TypeEffect on Biological ActivitySource(s)
EsterificationEthyl Cinnamate, Butyl CinnamateIncreased antifungal activity compared to amides. mdpi.com Stronger MAO-B and BChE inhibition. jst.go.jp mdpi.comjst.go.jp
AmidationCinnamideIncreased free radical scavenging activity compared to esters. jst.go.jp jst.go.jp
Saturation of double bondPhenylpropionic acid analoguesLoss of activity; α,β-double bond is essential for PAL inhibition. elsevierpure.com elsevierpure.com
Ester to Thiol EsterThiol ester derivativeDecreased activity. nih.gov nih.gov
Carbonyl to MethyleneMethylene derivative of esterNotable decrease in activity. nih.gov nih.gov

Role of Substituent Position and Type on Receptor Binding and Enzyme Inhibition

The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of substituents on the phenyl ring significantly dictate the interaction of cinnamic acid analogues with enzymes and cellular receptors. nih.gov

Studies on the antifungal activity of cinnamic esters have revealed clear SAR trends. For electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OMe), the order of activity based on position is typically ortho > para > meta. nih.gov In contrast, for electron-withdrawing groups like halogens, para-substituted isomers generally exhibit the highest activity. nih.gov This highlights the importance of the electronic landscape of the phenyl ring in molecular recognition by fungal target enzymes.

In the context of plant growth inhibition, a different pattern emerges. While ortho and para substitutions often lead to low potency, meta-substitution is better tolerated. nih.gov Specifically, analogues with hydrophobic and sterically small substituents at the meta position are more likely to be potent inhibitors. nih.gov

Regarding enzyme inhibition, para-substituted derivatives have been investigated as tyrosinase inhibitors. nih.gov Molecular docking studies suggest that compounds like 4-chlorocinnamic acid interact with amino acid residues within the enzyme's active site but may not directly bind to the copper ions, whereas other para-substituted analogues can. nih.gov For the inhibition of phenylalanine ammonia-lyase, o-chlorocinnamic acid was found to be a particularly strong inhibitor, indicating a preference for ortho substitution by this enzyme. elsevierpure.com Furthermore, specific cinnamic acid analogues have been developed as potent and selective antagonists for the αvβ3 integrin receptor, demonstrating their potential to be designed for specific receptor binding tasks. nih.gov

Correlations between Molecular Features and Biological Outcomes (e.g., lipophilicity)

The physicochemical properties of 3-chloro-4-fluorocinnamic acid analogues, particularly their lipophilicity, play a crucial role in determining their biological activity. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs the ability of a compound to cross biological membranes and reach its target site.

Increasing the lipophilicity of cinnamic acid derivatives can lead to enhanced biological outcomes. For example, modifying hydroxycinnamic acids to create more lipophilic derivatives resulted in compounds with amplified antioxidant and neuroprotective activities. rsc.org Similarly, in a series of cinnamic esters, an increase in the length of the alkyl chain (from methyl to ethyl to butyl) enhanced lipophilicity and corresponded with a potentiation of antifungal activity, likely due to improved penetration into fungal cell membranes. mdpi.com

However, the relationship between lipophilicity and activity is not always linear or positive. In one study, the introduction of methoxy groups onto the ring structure of certain cinnamic acid derivatives increased their calculated lipophilicity but had a negative effect on their antimicrobial activity. mdpi.com This suggests that while a certain degree of lipophilicity is necessary for membrane transport, excessive lipophilicity can sometimes be detrimental, possibly by causing poor solubility in aqueous biological fluids or non-specific binding to lipids. Studies on cinnamanilides have also systematically explored these relationships by experimentally determining lipophilicity values (logD at pH 7.4) and correlating them with anti-inflammatory potential. nih.govresearchgate.net

The following table summarizes findings on the correlation between lipophilicity and biological outcomes for cinnamic acid analogues.

Molecular Feature ChangeEffect on LipophilicityResulting Biological OutcomeSource(s)
Addition of lipophilic groupsIncreaseAmplified antioxidant and neuroprotective activity rsc.org
Lengthening of ester alkyl chainIncreasePotentiated antifungal response mdpi.com
Introduction of methoxy groupsIncreaseNegatively affected antimicrobial activity mdpi.com
Synthesis of cinnamanilidesVaried based on structureCorrelated with anti-inflammatory potential nih.govresearchgate.net

Stereochemical Effects on Biological Activity

Stereochemistry, including the configuration of chiral centers and the geometry of double bonds (E/Z or cis/trans isomerism), has a critical impact on the biological activity of drug molecules by affecting their three-dimensional shape and, consequently, their ability to bind to specific biological targets. nih.gov

For cinnamic acid analogues, the geometry of the α,β-double bond is particularly important. While the trans (E) configuration is the most common and stable form, the cis (Z) isomer can exhibit distinct and potent biological effects. nih.gov For example, in studies of plant growth regulators, the cis-configuration of the alkene moiety was found to be a crucial feature for the phytotoxicity of cinnamic acid analogues. nih.gov This indicates that the target receptor or enzyme in the plant has a specific conformational requirement that is better met by the cis isomer.

The broader principles of stereoselectivity in drug action are well-established. Different stereoisomers of a compound can exhibit significant differences not only in their potency and target binding but also in their pharmacokinetics, including metabolism and distribution. nih.gov For some classes of compounds, stereochemistry is the primary driver of efficacy. nih.gov The development of conformationally-restricted cinnamic acid peptidomimetics as selective receptor antagonists further underscores the importance of controlling the molecule's three-dimensional structure to achieve desired biological activity. nih.govresearchgate.net

Advanced Applications in Chemical Synthesis and Material Science Research

3-Chloro-4-fluorocinnamic Acid as a Key Intermediate in Complex Organic Synthesis

This compound is a valuable building block in organic synthesis, serving as a key intermediate in the construction of more complex molecules. Its structure, which features a reactive carboxylic acid group, a polymerizable double bond, and a substituted aromatic ring, allows for a variety of chemical transformations. The presence of both chloro and fluoro substituents on the phenyl ring significantly influences the molecule's electronic properties and reactivity, making it a target for creating specialized compounds, particularly in medicinal and agricultural chemistry. google.comgoogle.com

The general synthetic utility of cinnamic acids is well-established, with methods like the Knoevenagel condensation, Perkin reaction, and Heck reaction being common routes for their preparation. mdpi.com Specifically, this compound can be synthesized from the corresponding aldehyde, 3-chloro-4-fluorobenzaldehyde (B1582058), and malonic acid. echemi.com This accessibility makes it a practical starting point for multi-step synthetic pathways.

In complex synthesis, the carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, opening pathways for a wide range of derivatives. beilstein-journals.org For instance, the amidation of cinnamic acids is a key step in producing various bioactive compounds. beilstein-journals.orgmdpi.com Furthermore, the double bond can undergo reactions such as hydrogenation to produce the saturated propanoic acid derivative, which can be a crucial step in modifying the structural backbone of a target molecule. The aromatic ring itself can be subject to further substitution reactions, although the existing halogen pattern directs the position of new functional groups. This multi-functional nature allows synthetic chemists to use this compound as a scaffold to build intricate molecular architectures for novel applications.

Table 1: Selected Reactions for the Synthesis of Cinnamic Acid Derivatives

Reaction Name Description Reactants Example
Knoevenagel Condensation Condensation of an aldehyde or ketone with a compound having an active methylene (B1212753) group. Aromatic aldehyde, Malonic acid
Amidation Formation of an amide from a carboxylic acid and an amine. Cinnamic acid, Amine
Esterification Conversion of a carboxylic acid and an alcohol into an ester. Cinnamic acid, Methanol

| Hydrogenation | Addition of hydrogen across the double bond to form a saturated compound. | Cinnamic acid, H₂, Catalyst (e.g., PtO₂) |

Utilization in the Synthesis of Agrochemicals and Dyestuffs

The 3-chloro-4-fluorophenyl structural motif is a critical component in various modern agrochemicals, including herbicides and fungicides. google.com The precursor, 3-chloro-4-fluoroaniline (B193440), is highlighted as a vital intermediate for producing novel, efficient, and broad-spectrum antibiotics and fluoric herbicides. google.com Given that this compound is built upon this specific halogen-substituted phenyl ring, it represents a strategic intermediate for the synthesis of new agrochemical candidates. The unique substitution pattern can impart desirable properties to the final product, such as enhanced efficacy, altered metabolic stability, and specific target interaction.

Cinnamic acids and their derivatives are also recognized for their role in the synthesis of dyestuffs. mdpi.comresearchgate.net The conjugated system of the cinnamoyl group can act as a chromophore, and modifications to the aromatic ring by electron-withdrawing or donating groups can tune the color and properties of the resulting dye. The introduction of halogen atoms like chlorine and fluorine into the structure of a dye molecule can enhance properties such as lightfastness and sublimation resistance, which are crucial for textile applications. researchgate.net Therefore, this compound serves as a potential precursor for creating specialized disperse dyes for synthetic fibers like polyester.

Role in Polymer Science and Advanced Material Development

Cinnamic acids are important building blocks for creating polymers with unique, photo-responsive properties. mdpi.com The cinnamoyl group is a well-known photoreactive unit, capable of undergoing dimerization upon exposure to light. When incorporated into a polymer backbone or as a side chain, this functionality allows for the development of photocurable and photolithographic materials. mdpi.com These polymers have applications in advanced microelectronics and non-linear optical materials.

This compound, with its polymerizable double bond, can be used as a monomer or co-monomer to synthesize polymers with a high refractive index and thermal stability, properties often enhanced by the presence of halogen atoms. The specific chloro and fluoro substitutions can further modify the polymer's physical characteristics, such as solubility, glass transition temperature, and optical properties, making it a candidate for specialized high-performance materials.

A fascinating application of cinnamic acid derivatives is in the field of photomechanical materials, where light energy is converted directly into mechanical motion. unt.edu This effect in crystalline organic materials often arises from a [2+2] cycloaddition reaction of the carbon-carbon double bonds of adjacent molecules in the crystal lattice upon UV irradiation. researchgate.net This photochemical reaction causes a significant change in molecular shape, which accumulates strain within the crystal, leading to macroscopic motion such as bending, twisting, or shattering. unt.eduresearchgate.net

Research on halogenated cinnamic acids, such as 4-chlorocinnamic acid, has demonstrated their potential for photomechanical responses. researchgate.net The substitution pattern on the phenyl ring is crucial for dictating the crystal packing and, consequently, the nature and efficiency of the photomechanical effect. Fluorine substitution, in particular, has been shown to be an effective strategy for improving the properties of photomechanical materials, sometimes leading to faster responses and increased durability. researchgate.net The study of fluorinated derivatives of 9-anthracene carboxylic acid revealed that these modifications can reduce crystal brittleness and allow for reversible mechanical cycling. researchgate.net By extension, this compound is a compound of significant interest for designing new photomechanical crystals, with the potential for its unique electronic and steric profile to yield novel light-responsive smart materials. rsc.org

Table 2: Compound Names Mentioned

Compound Name
This compound
3-chloro-4-fluorobenzaldehyde
Malonic acid
4-chlorocinnamic acid
9-anthracene carboxylic acid
3-chloro-4-fluoroaniline
3-Chloro-4-fluoronitrobenzene (B104753)
3,4-dichloronitrobenzene
Potassium fluoride (B91410)

Biodegradation and Environmental Fate Studies of Halogenated Cinnamic Acids

Microbial Metabolism of Fluorinated Cinnamic Acids

The microbial degradation of fluorinated aromatic compounds is an area of active research, as the strong carbon-fluorine bond presents a significant challenge for enzymatic cleavage. ucd.ie Nevertheless, various microorganisms have been shown to metabolize fluoroaromatic compounds, often by adapting existing pathways for non-halogenated analogues. doi.org Studies on 4-fluorocinnamic acid (4-FCA) have provided a detailed model for how bacteria can break down this class of compounds under aerobic conditions. asm.org

The aerobic biodegradation of 4-fluorocinnamic acid is initiated through a pathway analogous to the β-oxidation of fatty acids. asm.orgresearchgate.net This process involves the stepwise enzymatic breakdown of the cinnamic acid side chain. In a well-studied example, a consortium of two bacterial strains, Arthrobacter sp. strain G1 and Ralstonia sp. strain H1, effectively mineralizes 4-FCA. asm.orgnih.gov

Arthrobacter sp. strain G1 is responsible for the initial breakdown of the 4-FCA side chain via β-oxidation. asm.orgresearchgate.net This pathway cleaves the two-carbon side chain, which the bacterium can then use for growth. The primary aromatic product of this process is 4-fluorobenzoic acid (4-FBA). asm.orgresearchgate.net

The breakdown of 4-fluorocinnamic acid involves the formation of several key intermediate metabolites, which have been identified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. asm.org

In the primary degradation pathway utilized by Arthrobacter sp. strain G1, the main aromatic intermediate is 4-fluorobenzoic acid (4-FBA) . asm.orgresearchgate.net However, a secondary, dead-end product, 4-fluoroacetophenone (4-FAP) , is also formed in smaller quantities. asm.orgresearchgate.netresearchgate.net The formation of 4-FAP is thought to result from a side reaction, possibly the spontaneous decarboxylation of a β-keto intermediate from the main β-oxidation pathway. asm.org

Once 4-FBA is produced, it is further metabolized by Ralstonia sp. strain H1. This strain hydroxylates 4-FBA to form 4-fluorocatechol (B1207897) (4-FC) . asm.orgresearchgate.net The formation of 4-FC is a precursor to the aromatic ring cleavage. Subsequent metabolites include 3-fluoromuconate, which is then cycloisomerized to muconolactone, consistent with the ortho-cleavage pathway. asm.org

Table 1: Key Intermediate Metabolites in the Biodegradation of 4-Fluorocinnamic Acid

Intermediate Metabolite Precursor Compound Producing Organism (in consortium) Role in Pathway
4-Fluorobenzoic acid (4-FBA) 4-Fluorocinnamic acid Arthrobacter sp. strain G1 Major product of side-chain β-oxidation
4-Fluoroacetophenone (4-FAP) 4-Fluorocinnamic acid Arthrobacter sp. strain G1 Dead-end side product
4-Fluorocatechol (4-FC) 4-Fluorobenzoic acid Ralstonia sp. strain H1 Key intermediate for aromatic ring cleavage

The degradation of 4-fluorocinnamic acid by Arthrobacter sp. strain G1 is mediated by a series of specific enzymes that carry out the β-oxidation of the side chain. asm.orgresearchgate.net The process is initiated by the activation of the substrate, a common strategy in the metabolism of aromatic acids.

The key enzymes identified in the cell extracts of Arthrobacter sp. strain G1 grown on 4-FCA include:

4-Fluorocinnamoyl-CoA ligase: This enzyme catalyzes the first step of the pathway, activating 4-fluorocinnamic acid by attaching it to coenzyme A (CoA). This activation is an energy-dependent process requiring ATP and results in the formation of 4-fluorocinnamoyl-CoA. asm.orgresearchgate.net

4-Fluorocinnamoyl-CoA hydratase: This enzyme adds a water molecule across the double bond of the propenoyl side chain of 4-fluorocinnamoyl-CoA. asm.orgresearchgate.net

4-Fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase: This enzyme catalyzes the oxidation of the hydroxyl group introduced by the hydratase, forming a β-keto intermediate. asm.orgresearchgate.net

4-Fluorophenyl-β-keto propionyl-CoA thiolase: This is the final enzyme in the β-oxidation sequence. It cleaves the β-keto intermediate, releasing acetyl-CoA and forming 4-fluorobenzoyl-CoA, which is then hydrolyzed to 4-fluorobenzoic acid. asm.orgresearchgate.net

Table 2: Enzymes of the β-Oxidation Pathway for 4-Fluorocinnamic Acid in Arthrobacter sp. strain G1

Enzyme Function
4-Fluorocinnamoyl-CoA ligase Activates 4-FCA to 4-fluorocinnamoyl-CoA
4-Fluorocinnamoyl-CoA hydratase Hydrates the side chain
4-Fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase Oxidizes the hydroxylated intermediate
4-Fluorophenyl-β-keto propionyl-CoA thiolase Cleaves the side chain to release acetyl-CoA

Dehalogenation Mechanisms in Microbial Degradation

The removal of halogen substituents from aromatic rings, known as dehalogenation, is often the most challenging step in the biodegradation of halogenated compounds. nih.govnih.govresearchgate.net In aerobic degradation pathways, dehalogenation is typically catalyzed by oxygenases. nih.gov These enzymes incorporate molecular oxygen into the aromatic ring, which destabilizes the carbon-halogen bond and facilitates its removal.

In the case of 4-fluorobenzoic acid degradation by Ralstonia sp. strain H1, the dehalogenation occurs after the initial dioxygenation of the aromatic ring. The conversion of 4-FBA to 4-fluorocatechol is the first step. asm.org The subsequent ortho-cleavage of the 4-fluorocatechol ring yields a fluorinated aliphatic intermediate, 3-fluoromuconate. The fluorine atom is typically removed at a later stage in the pathway, often after the ring has been opened. This strategy avoids the direct and energetically difficult cleavage of the C-F bond from the stable aromatic ring. The eventual release of the halogen as an inorganic halide ion (fluoride, in this case) completes the dehalogenation process, allowing the organism to fully metabolize the carbon skeleton. asm.orgnih.gov

Future Research Directions and Emerging Paradigms for 3 Chloro 4 Fluorocinnamic Acid

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of 3-Chloro-4-fluorocinnamic acid has traditionally followed established organic chemistry pathways. However, the future of its production is increasingly leaning towards more sustainable and efficient methods, in line with the principles of green chemistry.

Classic synthetic approaches, such as the Perkin reaction, involve the condensation of an aromatic aldehyde with an acid anhydride (B1165640). youtube.com While effective, these methods often require high temperatures and can generate significant waste.

Future research is anticipated to focus on the development of novel synthetic strategies that are both environmentally benign and economically viable. One promising area is the use of enzymatic catalysis. For instance, studies on the enzymatic halogenation of cinnamic acid derivatives using enzymes like chloroperoxidase have shown the potential for regioselective and stereoselective synthesis under mild conditions. nih.gov Although 4-chlorocinnamic acid was not a suitable substrate in one study, further research into engineered enzymes could overcome this limitation for this compound. nih.gov The use of biocatalysts, such as Novozym 435, has also been successful in the synthesis of other cinnamic acid esters, suggesting a potential route for the enzymatic production of this compound derivatives. nih.gov

Microwave-assisted organic synthesis (MAOS) presents another green alternative. This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby minimizing environmental impact. semanticscholar.org The application of MAOS to the synthesis of this compound could offer a more sustainable manufacturing process.

Furthermore, the development of one-pot syntheses and the use of greener solvents and catalysts are key areas of exploration. researchgate.netgranthaalayahpublication.org Research into solid-state reactions and flow chemistry could also provide continuous and more controlled production methods, reducing both waste and energy consumption.

Synthetic Approach Description Potential Advantages Relevant Research Areas
Enzymatic Synthesis Utilization of enzymes, such as chloroperoxidases or lipases, to catalyze the formation or modification of the molecule.High selectivity, mild reaction conditions, reduced byproducts.Enzyme engineering, biocatalysis.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate chemical reactions.Reduced reaction times, increased yields, potential for solvent-free reactions.Green chemistry, process optimization.
Flow Chemistry Continuous synthesis in a reactor system.Improved safety, better process control, ease of scalability.Chemical engineering, continuous manufacturing.
Green Catalysis Use of environmentally benign catalysts, such as zeolites or other solid acids.Catalyst recyclability, reduced waste, milder reaction conditions.Catalysis, materials science.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While the biological activities of cinnamic acid and its derivatives are well-documented, the specific molecular mechanisms of this compound are still an area of active investigation. nih.gov The presence of both chlorine and fluorine atoms on the phenyl ring is expected to significantly influence its electronic properties and, consequently, its interactions with biological targets.

Initial research has pointed towards the antimicrobial and antifungal potential of halogenated cinnamic acids. researchgate.net For instance, derivatives of 4-chlorocinnamic acid have been shown to exhibit antifungal activity, with molecular docking studies suggesting that they may act as inhibitors of the enzyme 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.govnih.gov Future studies should focus on whether this compound or its derivatives follow a similar mechanism or if they interact with other microbial targets. Investigating its effect on bacterial cell wall integrity, biofilm formation, and key metabolic pathways will be crucial. mdpi.com

Beyond antimicrobial applications, derivatives of compounds containing the 3-chloro-4-fluorophenyl moiety have been explored for other therapeutic areas. For example, N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives have been investigated as potential anti-Parkinsonian agents through the inhibition of monoamine oxidase-B (MAO-B). asiapharmaceutics.info This suggests that this compound could serve as a scaffold for the development of novel central nervous system agents.

Further research should employ techniques such as transcriptomics, proteomics, and metabolomics to obtain a global view of the cellular response to this compound. Identifying specific protein targets through methods like affinity chromatography and mass spectrometry will be key to unraveling its precise mechanisms of action.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of novel derivatives of this compound with enhanced activity and specificity can be greatly accelerated by the integration of computational and experimental approaches.

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov For halogenated cinnamic acids, 3D-QSAR models can be developed to predict the activity of new derivatives based on their steric and electronic properties. This can guide the synthesis of compounds with optimized features, such as improved binding affinity or reduced toxicity.

Molecular docking simulations can provide insights into the binding modes of this compound and its derivatives with specific protein targets. nih.gov As seen with 4-chlorocinnamic acid derivatives and 14α-demethylase, docking studies can help to identify key interactions and inform the design of more potent inhibitors. nih.govnih.gov These in silico predictions can then be validated through experimental techniques such as X-ray crystallography or NMR spectroscopy to determine the precise binding orientation.

The combination of computational screening of virtual libraries of this compound derivatives with high-throughput experimental screening can significantly streamline the drug discovery process. This integrated approach allows for the rapid identification of lead compounds with desirable biological activities.

Methodology Application in Research Expected Outcome
Quantitative Structure-Activity Relationship (QSAR) Predicting the biological activity of new derivatives based on their physicochemical properties.Identification of key structural features for enhanced activity.
Molecular Docking Simulating the binding of the compound to a specific protein target.Understanding binding interactions and guiding the design of more potent inhibitors.
Molecular Dynamics Simulations Simulating the dynamic behavior of the compound-protein complex over time.Assessing the stability of the binding and the conformational changes induced.
High-Throughput Screening Rapidly testing large libraries of compounds for biological activity.Identification of lead compounds for further development.

Investigation of Cross-Disciplinary Applications beyond Current Scope

The unique properties of this compound suggest that its applications could extend far beyond its current areas of investigation. Exploring its potential in materials science, agrochemicals, and other fields could open up new and exciting research avenues.

In polymer chemistry, cinnamic acid and its derivatives are known to be photoresponsive, making them useful as building blocks for photosensitive polymers. wikipedia.org The introduction of halogen atoms could modify the photoreactive properties of the cinnamoyl group, potentially leading to the development of novel materials for photolithography, data storage, or smart coatings.

The agricultural sector could also benefit from the biological activities of this compound. Its potential as an antimicrobial agent could be harnessed for the development of new pesticides or fungicides. Furthermore, the structural similarity of cinnamic acids to plant growth regulators suggests that this compound could be investigated for its effects on plant development.

Another emerging application for cinnamic acid derivatives is in cosmetics, particularly as skin-lightening agents. The inhibitory effect of a derivative of this compound on mushroom tyrosinase, an enzyme involved in melanin (B1238610) production, highlights its potential in this area.

Q & A

What are the established synthetic routes for 3-chloro-4-fluorocinnamic acid, and how do reaction conditions influence isomer purity?

Basic Research Question
The synthesis of this compound typically employs a Knoevenagel condensation between 3-chloro-4-fluorobenzaldehyde and malonic acid under acidic catalysis. Solvent choice (e.g., pyridine or acetic acid) and temperature (80–120°C) critically influence the E/Z isomer ratio , with higher temperatures favoring the thermodynamically stable trans (E) isomer . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is essential to achieve >95% purity .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound derivatives?

Advanced Research Question
Structural elucidation requires a multi-technique approach:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., chlorine at C3, fluorine at C4) via coupling patterns and chemical shifts (e.g., deshielding of the α,β-unsaturated carbonyl group at ~δ 6.8–7.5 ppm for protons) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to resolve isomerism and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) . For example, packing diagrams may reveal π-π stacking between aromatic rings, influencing solid-state reactivity .

What contradictions arise in reported biological activities of this compound derivatives, and how can experimental design address them?

Advanced Research Question
Discrepancies in bioactivity studies (e.g., antimicrobial vs. anti-inflammatory potency) often stem from:

  • Structural modifications : Substituent placement (e.g., meta-chloro vs. para-fluoro) alters electronic effects and binding affinity. For instance, carboxylate derivatives show enhanced solubility but reduced membrane permeability .
  • Assay conditions : Varying pH levels or solvent systems (DMSO vs. aqueous buffers) can artifactually inflate/deflate activity metrics. Standardizing protocols (e.g., MIC assays at pH 7.4) and including positive controls (e.g., ciprofloxacin for antimicrobial tests) mitigates false interpretations .

How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing chloro and fluoro substituents deactivate the aryl ring, reducing electrophilicity in Suzuki-Miyaura couplings. However, strategic pre-functionalization (e.g., converting the carboxylic acid to a methyl ester) enhances reactivity. Computational studies (DFT) reveal that the para-fluoro group lowers the LUMO energy, facilitating nucleophilic attack at the β-carbon of the α,β-unsaturated system . Experimental validation via GC-MS or HPLC-MS monitors reaction progress and byproduct formation .

What are the key challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

Basic Research Question
Scale-up introduces challenges such as:

  • Isomer separation : Large-scale chromatography is impractical; instead, chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (using lipases) achieve enantiomeric excess >99% .
  • Thermal degradation : Prolonged heating during condensation risks decarboxylation. Process optimization (e.g., microwave-assisted synthesis at 100°C for 30 minutes) minimizes side reactions .

How do solvent polarity and pH affect the stability of this compound in solution?

Basic Research Question
Stability studies using HPLC-UV (λ = 254 nm) show:

  • Aqueous buffers : Degradation accelerates at pH >7 due to hydroxide-ion-mediated hydrolysis of the ester/carboxylic acid group.
  • Organic solvents : Acetonitrile > DMSO > ethanol in preserving integrity over 72 hours. Additives like 0.1% TFA suppress ionization and prolong shelf life .

What computational tools predict the pharmacokinetic properties of this compound analogs?

Advanced Research Question
In silico models (e.g., SwissADME, pkCSM) predict:

  • LogP : ~2.1 (moderate lipophilicity), suggesting balanced blood-brain barrier penetration.
  • Metabolic sites : Cytochrome P450-mediated oxidation at the vinyl bond or halogenated aryl ring. MD simulations (AMBER/GROMACS) validate binding modes to targets like COX-2 or EGFR kinases .

How can contradictory crystallographic data on polymorphs of this compound be reconciled?

Advanced Research Question
Polymorphism arises from varying hydrogen-bonding networks (e.g., carboxylic acid dimers vs. catemers). Powder XRD and DSC distinguish forms:

  • Form I : Monoclinic, P21_1/c, melting point 165–167°C.
  • Form II : Triclinic, P-1, melting point 158–160°C.
    Grinding or solvent-drop grinding induces phase transitions, which are tracked via Raman spectroscopy .

What strategies mitigate halogenated byproduct formation during the synthesis of this compound?

Basic Research Question
Byproducts like 3,4-dichlorocinnamic acid arise from incomplete fluorination or radical halogenation. Mitigation includes:

  • Stepwise halogenation : Introduce fluorine via Balz-Schiemann reaction (diazotization of 4-amino-3-chlorobenzoic acid) before Knoevenagel condensation.
  • Purge steps : Activated carbon filtration removes excess Cl^-/F^- ions prior to crystallization .

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